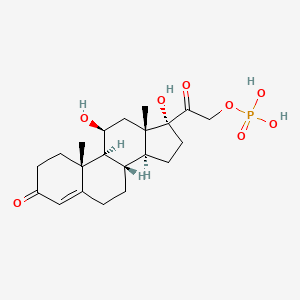

Hydrocortisone Phosphate

Description

HYDROCORTISONE PHOSPHORIC ACID is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1960.

See also: Hydrocortisone Sodium Phosphate (has salt form).

Structure

3D Structure

Propriétés

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31O8P/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSOJVFOEQLVMH-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)(O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048160 | |

| Record name | Hydrocortisone 21-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3863-59-0, 6000-74-4 | |

| Record name | Hydrocortisone phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3863-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisol 21-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003863590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocortisone 21-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-(phosphonooxy)-, disodium salt, (11β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y87E22X71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genomic Impact of Hydrocortisone Phosphate: A Technical Guide for Researchers

Introduction

Hydrocortisone (B1673445) phosphate (B84403), a water-soluble ester of the glucocorticoid hydrocortisone, is a widely utilized synthetic steroid hormone renowned for its potent anti-inflammatory and immunosuppressive properties. Its therapeutic efficacy is intrinsically linked to its profound ability to modulate gene expression, thereby influencing a vast array of cellular processes. This technical guide provides an in-depth exploration of the molecular mechanisms by which hydrocortisone phosphate impacts gene expression, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the core signaling pathways, present quantitative data on gene expression changes, detail key experimental protocols, and visualize complex interactions through signaling and workflow diagrams.

Core Signaling Pathways and Mechanisms of Action

This compound exerts its effects on gene expression primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-inducible transcription factors. The canonical pathway involves the following key steps:

-

Ligand Binding and Receptor Activation: Hydrocortisone, the active form of this compound, diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event induces a conformational change in the GR, leading to its dissociation from the HSPs.

-

Nuclear Translocation and Dimerization: The activated GR-ligand complex then translocates into the nucleus and dimerizes.

-

DNA Binding and Transcriptional Regulation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This interaction can lead to either transactivation (upregulation) or transrepression (downregulation) of gene expression.

Transactivation: The GR dimer directly binds to GREs, recruiting coactivator proteins and the basal transcription machinery to enhance the transcription of anti-inflammatory and metabolic genes.

Transrepression: Hydrocortisone can suppress the expression of pro-inflammatory genes through several mechanisms:

- Direct DNA Binding: The GR dimer can bind to negative GREs (nGREs) to directly repress gene transcription.

- Tethering: The GR monomer can physically interact with and inhibit the activity of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This "tethering" mechanism is a cornerstone of the anti-inflammatory effects of glucocorticoids.

Key Signaling Pathways Modulated by Hydrocortisone

The NF-κB Pathway: The NF-κB family of transcription factors plays a central role in the inflammatory response by inducing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Hydrocortisone inhibits NF-κB signaling by increasing the expression of IκBα, which enhances the sequestration of NF-κB in the cytoplasm.

The AP-1 Pathway: AP-1 is another critical transcription factor involved in inflammation, proliferation, and apoptosis. It is typically a dimer of proteins from the Jun and Fos families. Pro-inflammatory signals activate signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, leading to the phosphorylation and activation of AP-1. Hydrocortisone can suppress AP-1 activity by interfering with the JNK signaling pathway and by direct protein-protein interactions with the AP-1 subunits.

Quantitative Data on Gene Expression Changes

The impact of hydrocortisone on gene expression is extensive, affecting a wide range of genes involved in inflammation, immunity, metabolism, and cell signaling. The following tables summarize quantitative data from various studies, showcasing the fold changes in the expression of key genes in response to hydrocortisone or other glucocorticoids.

Table 1: Hydrocortisone-Induced Changes in Inflammatory Gene Expression

| Gene | Cell Type/System | Treatment | Fold Change | Reference |

| IL-6 | Human Bronchial Epithelial Cells | Dexamethasone | Downregulated | [1] |

| IL-8 | Human Bronchial Epithelial Cells | Dexamethasone | Downregulated | [1] |

| TNF-α | Human Peripheral Blood Mononuclear Cells | Compound A (SEGRM) | Downregulated | [2] |

| IL-1β | Human Peripheral Blood Mononuclear Cells | Compound A (SEGRM) | Downregulated | [2] |

| MMP-1 | Human Gingival Fibroblasts | Hydrocortisone (10⁻⁷ M) | Upregulated | [3] |

| MMP-2 | Human Gingival Fibroblasts | Hydrocortisone (10⁻⁷ M) | Upregulated | [3] |

| MMP-3 | Human Gingival Fibroblasts | Hydrocortisone (10⁻⁹ M) | ~23-fold Upregulation | [3] |

| MMP-7 | Human Gingival Fibroblasts | Hydrocortisone (10⁻⁷ M) | Upregulated | [3] |

| MMP-9 | Human Mononuclear Cells | Hydrocortisone (100 mg IV) | Decreased plasma levels | [4] |

| MMP-11 | Human Gingival Fibroblasts | Hydrocortisone (10⁻⁷ M) | Upregulated | [3] |

| TIMP-1 | Human Gingival Fibroblasts | Hydrocortisone (10⁻⁷ M) | Upregulated | [3] |

Table 2: Hydrocortisone-Induced Changes in Glucocorticoid-Responsive Gene Expression

| Gene | Cell Type/System | Treatment | Log2 Fold Change | Reference |

| FKBP5 | Whole blood from AAD patients | 100 mg Hydrocortisone IV | 0.429 | [5] |

| DSIPI | Whole blood from AAD patients | 100 mg Hydrocortisone IV | 0.274 | [5] |

| MMP9 | Whole blood from AAD patients | 100 mg Hydrocortisone IV | 0.560 | [5] |

| PER1 | A549 cells | 5 nM Dexamethasone (1 hr) | Upregulated | [6] |

| PER3 | Healthy subjects | Moderate dose Hydrocortisone | Upregulated | [7] |

Table 3: Hydrocortisone-Induced Changes in Genes Related to Cell Adhesion and Polarity in H4 Cells [5][8]

| Gene Category | Gene | Fold Change (48h treatment) |

| Polarization-Associated | MUC1 | Upregulated |

| PODXL | Upregulated | |

| Tight Junction-Associated | CLDN3 | Upregulated |

| CLDN4 | Upregulated | |

| TJP1 (ZO-1) | Upregulated | |

| DSG1 | Upregulated | |

| CDH1 (E-cadherin) | Upregulated |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Canonical Glucocorticoid Receptor signaling pathway.

Caption: Inhibition of NF-κB and AP-1 pathways by hydrocortisone.

Experimental Workflow Diagram

Caption: A typical workflow for a gene expression study.

Detailed Experimental Protocols

Microarray Analysis of Gene Expression

This protocol outlines the general steps for analyzing hydrocortisone-induced gene expression changes using microarrays, based on methodologies described for H4 and A549 cells.[8][9]

1.1. Cell Culture and Treatment:

- Culture human fetal small intestinal epithelial cells (H4) or human lung adenocarcinoma cells (A549) in appropriate media and conditions.

- Treat cells with desired concentrations of this compound for various time points (e.g., 12h, 24h, 48h, 5 days).[8] Include vehicle-treated controls.

1.2. RNA Extraction and Quality Control:

- Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

- Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

- Evaluate RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer).

1.3. cDNA Synthesis, Labeling, and Hybridization:

- Synthesize double-stranded cDNA from total RNA using a reverse transcription kit with a T7-(dT)24 primer.

- Perform in vitro transcription to generate biotin-labeled cRNA.

- Fragment the labeled cRNA and hybridize it to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) according to the manufacturer's protocol.

1.4. Data Acquisition and Analysis:

- Scan the microarray chips to obtain raw fluorescence intensity data.

- Normalize the raw data using appropriate algorithms (e.g., Robust Multiarray Averaging - RMA).

- Perform statistical analysis to identify differentially expressed genes (DEGs) between hydrocortisone-treated and control groups. A fold-change cutoff (e.g., ≥ ±2) and a p-value threshold are typically applied.[8]

- Utilize bioinformatics tools (e.g., GeneGo MetaCore) for gene enrichment analysis to identify affected canonical pathways and networks.[8]

Quantitative Real-Time PCR (qPCR) for Gene Expression Validation

qPCR is used to validate the expression changes of specific genes identified by microarray or RNA-seq.[10][11]

2.1. cDNA Synthesis:

- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

2.2. qPCR Reaction Setup:

- Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).

- Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

2.3. Data Analysis:

- Determine the cycle threshold (Ct) value for each sample.

- Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for assessing the protein levels and phosphorylation status of key components of the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.[12]

3.1. Protein Extraction:

- Treat cells with hydrocortisone and/or a pro-inflammatory stimulus (e.g., TNF-α).

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

- Determine the protein concentration using a BCA assay.

3.2. SDS-PAGE and Protein Transfer:

- Denature protein samples by boiling in Laemmli buffer.

- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3.3. Immunoblotting:

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-IκBα, anti-phospho-p65, anti-p65).

- Wash the membrane to remove unbound primary antibody.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

- Wash the membrane to remove unbound secondary antibody.

3.4. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

- Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

- Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Luciferase Reporter Assay for AP-1 Transcriptional Activity

This assay measures the effect of hydrocortisone on the transcriptional activity of AP-1.[13][14]

4.1. Cell Transfection:

- Seed cells (e.g., A549) in a multi-well plate.

- Co-transfect the cells with a luciferase reporter plasmid containing AP-1 response elements upstream of the luciferase gene and a control plasmid expressing Renilla luciferase (for normalization).

4.2. Cell Treatment:

- After transfection, treat the cells with hydrocortisone and/or an AP-1 activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA).

4.3. Luciferase Assay:

- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

4.4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

- Calculate the fold change in AP-1 transcriptional activity in response to the treatments.

This compound's impact on gene expression is a complex and multifaceted process, primarily orchestrated through the glucocorticoid receptor. Its ability to both activate and repress gene transcription, particularly its potent inhibition of the pro-inflammatory NF-κB and AP-1 signaling pathways, underpins its widespread clinical use. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the genomic effects of hydrocortisone and to develop novel therapeutic strategies that leverage its gene-regulatory properties. The continued application of advanced techniques such as RNA-seq and ChIP-seq will undoubtedly uncover further layers of complexity in the genomic response to this important therapeutic agent.

References

- 1. Real‐time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 3. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Hypersensitive Glucocorticoid Response Specifically Regulates Period 1 and Expression of Circadian Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The acute and temporary modulation of PERIOD genes by hydrocortisone in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proinflammatory Actions of Glucocorticoids: Glucocorticoids and TNFα Coregulate Gene Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. indigobiosciences.com [indigobiosciences.com]

Cellular Targets of Hydrocortisone Phosphate: A Technical Guide for Researchers

Executive Summary

Hydrocortisone (B1673445) phosphate (B84403) is a water-soluble prodrug that is rapidly converted in vivo to its active form, hydrocortisone (cortisol), a primary glucocorticoid hormone.[1] Its therapeutic efficacy stems from potent anti-inflammatory and immunosuppressive actions, making it a cornerstone treatment for a wide range of conditions, including allergic reactions, inflammatory dermatoses, and adrenal insufficiency.[2][3][4] The cellular effects of hydrocortisone are mediated primarily through its interaction with the intracellular Glucocorticoid Receptor (GR).[2][5] Upon binding, the hydrocortisone-GR complex translocates to the nucleus, where it functions as a ligand-dependent transcription factor. It directly or indirectly modulates the expression of up to 20% of the human genome by binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) or by interacting with other transcription factors.[3] This genomic mechanism leads to the upregulation of anti-inflammatory proteins, such as Annexin (B1180172) A1, and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7] This guide provides an in-depth analysis of the cellular targets of hydrocortisone, detailing its interaction with the GR, the subsequent signaling pathways, its effects on gene expression, and the experimental protocols used to elucidate these mechanisms.

The Primary Cellular Target: The Glucocorticoid Receptor (GR)

The physiological and pharmacological actions of hydrocortisone are mediated by the Glucocorticoid Receptor (GR, NR3C1), a member of the nuclear receptor superfamily.[3] GR is expressed in nearly every cell of the body, which accounts for the pleiotropic effects of glucocorticoids.[3]

GR Structure and Cellular Localization

In its inactive state, GR resides in the cytoplasm as part of a large multi-protein complex. This complex includes chaperone proteins like heat shock protein 90 (hsp90), which maintains the receptor in a conformation that is ready for ligand binding.[8] Immunophilins, such as FKBP51 and FKBP52, are also part of this complex and can influence the affinity of glucocorticoids for the receptor.[9]

Ligand Binding and Activation

Hydrocortisone, being lipophilic, passively diffuses across the cell membrane to bind to the Ligand-Binding Domain (LBD) of the cytosolic GR.[10] This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins.[8] The now-activated hydrocortisone-GR complex exposes a nuclear localization sequence, facilitating its translocation into the nucleus.[11]

Core Signaling Pathways

Hydrocortisone exerts its effects through two primary signaling pathways: the well-characterized genomic pathway and a more rapid, non-genomic pathway.

The Classical Genomic Pathway

The genomic actions of the GR are responsible for the majority of the anti-inflammatory effects of hydrocortisone. Once inside the nucleus, the activated GR dimerizes and regulates gene expression through two main mechanisms:

-

Transactivation: The GR dimer binds directly to specific DNA sequences called Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[2][5] This typically upregulates the transcription of anti-inflammatory genes, such as annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5][6]

-

Transrepression: The GR monomer can inhibit the transcription of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6] This "tethering" mechanism prevents these factors from activating the expression of genes encoding for cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules.[2][5][12]

Downstream Cellular Effects and Molecular Targets

The modulation of gene expression by hydrocortisone affects a wide array of cellular functions, particularly within the immune system.

Impact on Immune Cells

Hydrocortisone profoundly alters the function and population dynamics of immune cells.[13] It suppresses both cell-mediated and humoral immunity.[2][5]

-

T-Lymphocytes: Hydrocortisone inhibits the production of IL-2, a critical cytokine for T-cell proliferation, leading to reduced T-cell activation.[2][5] Studies in healthy volunteers show a significant decline in circulating T-cell subsets, which reach their lowest point 4-8 hours after administration.[14]

-

B-Lymphocytes: It causes B-cells to express lower amounts of IL-2 and its receptors, which diminishes clonal expansion and antibody synthesis.[2][5] Circulating B-cell populations also decline, rebounding above baseline 24 hours after infusion.[14]

-

Natural Killer (NK) Cells: While NK cell numbers remain relatively stable, hydrocortisone can activate NK cell signaling transcripts.[12][14]

-

Macrophages: Hydrocortisone induces an anti-inflammatory phenotype in macrophages and increases their capacity for phagocytosing apoptotic cells, a key process in resolving inflammation.[13]

Effects on Gene Expression

Microarray and transcriptomic analyses have identified a large number of genes regulated by hydrocortisone across various cell types.

-

Immune and Inflammatory Response: In vasodilatory shock patients, hydrocortisone down-regulates genes related to adaptive immunity pathways, such as T-cell activation.[15] In human lung cells, hydrocortisone, in conjunction with TNFα, was found to co-regulate over 800 genes, including acute phase proteins like serpinA3.[16]

-

Cell Maturation and Proliferation: In immature human enterocytes, hydrocortisone regulates genes crucial for cell maturation, including the development of cell polarity and tight junction formation.[17] A study on endometrial epithelial cells demonstrated that hydrocortisone at 100 nM significantly increases the expression of tight junction genes such as CLDN3, CLDN4, ZO-1, DSG1, and CDH1.[18]

Quantitative Analysis of Hydrocortisone-Target Interaction

The interaction between hydrocortisone and its cellular targets can be quantified through various experimental methods, providing crucial data for drug development.

Table 1: Glucocorticoid Receptor Binding Affinity

This table summarizes the dissociation constants (Kd) for hydrocortisone and a related ester with the glucocorticoid receptor, indicating the strength of the binding interaction.

| Compound | Receptor Source | Method | High Affinity Kd (nM) | Low Affinity Kd (nM) | Reference |

| Hydrocortisone | Rat Liver Cytosol | Scatchard Analysis | 1.9 | 68.7 | [19] |

| Hydrocortisone 17-butyrate 21-propionate | Rat Liver Cytosol | Scatchard Analysis | 9.8 | - | [19] |

Table 2: Dose-Dependent Effects on Cellular Processes

This table illustrates how different concentrations of hydrocortisone can elicit varied, and sometimes opposing, biological responses.

| Concentration | Cell Type | Effect | Observation | Reference |

| 10⁻⁸ M (Physiological) | Human PBMCs | Cytokine Secretion | Significantly increased IFN-γ and IL-10 levels. | [20] |

| 10⁻⁶ M ("Stress") | Human PBMCs | Cytokine Secretion | Significantly suppressed secretion of IL-2, IL-4, IFN-γ, and IL-10. | [20] |

| 100 nM | Human Endometrial Epithelial Cells | Gene Expression | Significant increase in tight junction gene expression (CLDN3, CLDN4, ZO-1, CDH1). | [18] |

Table 3: Pharmacokinetic Parameters

This table presents key pharmacokinetic values for hydrocortisone, derived from an in vitro human liver bioreactor model.

| Parameter | Value | Unit | Reference |

| Half-life (t₁/₂) | 23.03 | hours | [21] |

| Clearance (CL) | 6.6 x 10⁻⁵ | L/hour | [21] |

| Rate of Elimination (kel) | 0.03 | hour⁻¹ | [21] |

| Area Under the Curve (AUC) | 1.03 | (mg/L)*h | [21] |

Key Experimental Protocols

Protocol for Determining Receptor Binding Affinity (Competitive Binding Assay)

This method is used to determine the dissociation constant (Kd) and binding capacity of a ligand for its receptor.

Methodology:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing the glucocorticoid receptors from a target tissue (e.g., rat liver) through homogenization and ultracentrifugation.[19]

-

Incubation: Incubate the cytosol with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

Competition: In parallel, set up incubations with the radiolabeled ligand plus increasing concentrations of unlabeled hydrocortisone. This unlabeled ligand will compete with the radiolabeled one for receptor binding sites.

-

Separation: After incubation, separate the receptor-bound ligand from the free, unbound ligand. This can be achieved using methods like dextran-coated charcoal absorption.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the amount of bound radioligand against the concentration of the unlabeled competitor. Analyze the data using Scatchard analysis to determine the Kd and the maximum number of binding sites (Bmax).[19]

Protocol for Gene Expression Analysis (Microarray)

This protocol outlines the steps to identify genes whose expression is altered by hydrocortisone treatment.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., human fetal small intestinal H4 cells) to a desired confluency.[22] Treat cells with hydrocortisone at various concentrations and for different time points. Include an untreated control group.

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable kit or protocol (e.g., Trizol extraction). Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis and Labeling: Reverse transcribe the RNA into complementary DNA (cDNA). During this process, label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5).

-

Hybridization: Apply the labeled cDNA to a microarray chip, which contains thousands of known gene probes. The cDNA will hybridize to its complementary probes on the chip.

-

Scanning and Data Acquisition: Use a microarray scanner to measure the fluorescence intensity at each spot on the chip. The intensity is proportional to the amount of cDNA bound, and thus to the expression level of that gene.

-

Bioinformatic Analysis: Normalize the raw data to correct for experimental variations. Perform statistical analysis to identify genes that are significantly up- or downregulated in the hydrocortisone-treated samples compared to the control.[22]

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrocortisone: a steroid used to treat many health conditions - NHS [nhs.uk]

- 5. Hydrocortisone Phosphate | C21H31O8P | CID 441407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]

- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydrocortisone - Wikipedia [en.wikipedia.org]

- 11. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 12. droracle.ai [droracle.ai]

- 13. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Systemically Administered Hydrocortisone on the Human Immunome: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effect of Hydrocortisone on implantation through upregulation of tight junction genes: A lab trial study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]

- 21. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake of Hydrocortisone vs. Hydrocortisone Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445), the pharmaceutical form of the endogenous glucocorticoid cortisol, is a cornerstone of anti-inflammatory and immunosuppressive therapy. Its lipophilic nature dictates its mechanism of cellular entry and subsequent action. However, its poor water solubility presents challenges for certain pharmaceutical formulations, particularly for high-concentration parenteral solutions. To overcome this, the water-soluble prodrug hydrocortisone phosphate (B84403) was developed. This guide provides a detailed comparison of the cellular uptake mechanisms of hydrocortisone and its phosphate ester, offering insights into their distinct pharmacokinetic and pharmacodynamic profiles.

The core difference lies in their route to the intracellular space: hydrocortisone enters cells directly via passive diffusion, whereas hydrocortisone phosphate must first undergo enzymatic conversion in the extracellular environment to its active, lipid-soluble form.

Cellular Uptake Mechanisms

Hydrocortisone: Direct Passive Diffusion

The cellular uptake of hydrocortisone is a direct and rapid process governed by its physicochemical properties. As a relatively small, lipophilic molecule, it readily traverses the lipid bilayer of the cell membrane.

-

Bioavailability: In circulation, the majority of hydrocortisone is bound to plasma proteins, primarily corticosteroid-binding globulin (CBG) and albumin.[1][2] Only the unbound, or "free," fraction of hydrocortisone is biologically active and capable of diffusing into cells.[2][3][4]

-

Membrane Transit: Free hydrocortisone passes through the cell membrane via passive diffusion, a process driven by the concentration gradient between the extracellular and intracellular environments.[3][4][5]

-

Intracellular Binding: Once inside the cytosol, hydrocortisone binds to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[4][6] This binding event initiates a conformational change in the receptor, activating it for downstream signaling.

This compound: An Indirect, Two-Step Process

This compound is a synthetic, water-soluble ester designed as a prodrug.[7][8][9] In its intact form, its polarity and ionic charge prevent it from passively crossing the cell membrane. Its cellular effect is entirely dependent on its conversion to the active hydrocortisone molecule.

-

Extracellular Hydrolysis: The critical first step is the enzymatic cleavage of the phosphate group from the hydrocortisone molecule. This hydrolysis is carried out by alkaline phosphatases, enzymes that are ubiquitous on the outer surface of cell membranes and present in plasma.[10]

-

Passive Diffusion of Hydrocortisone: Once the phosphate moiety is removed, the resulting hydrocortisone molecule is identical to the parent drug. It then follows the same passive diffusion pathway across the cell membrane to enter the cytoplasm and bind to the GR.[10]

The rate-limiting step for the cellular action of this compound is therefore the efficiency and rate of its in-vivo hydrolysis.[10][11]

Quantitative Data: Pharmacokinetic Comparison

Direct comparative data on the cellular uptake rates are scarce. However, pharmacokinetic studies in humans provide valuable insights into the bioavailability and speed of action of the two compounds after administration, reflecting the efficiency of the uptake process. The data below is derived from various administration routes and should be interpreted within that context.

| Parameter | Hydrocortisone (Oral Administration) | Hydrocortisone Sodium Phosphate (Parenteral) | Hydrocortisone Sodium Succinate (Parenteral)* |

| Bioavailability | ~96%[2] | High (designed for complete bioavailability) | High (designed for complete bioavailability) |

| Time to Peak Plasma Concentration | ~1-2 hours[1][2] | Rapid, within 1 hour[12] | Rapid, within 1 hour[12] |

| Biological Half-life | 8-12 hours[1][13] | 8-12 hours (as active hydrocortisone)[1] | 8-12 hours (as active hydrocortisone)[1] |

| Aqueous Humor Penetration (Topical) | N/A | Dose-dependent; peak at 60-120 min[14] | N/A |

Note: Hydrocortisone Sodium Succinate is another common water-soluble ester and is included for a broader comparison. Its uptake mechanism is similar to the phosphate ester, requiring hydrolysis to release active hydrocortisone.

Signaling Pathway of Intracellular Hydrocortisone

Once hydrocortisone enters the cell and binds to the glucocorticoid receptor (GR), a conserved signaling cascade is initiated, leading to the modulation of gene expression. This pathway is the common final step for both hydrocortisone and its prodrugs.[15][16]

-

Receptor Activation: In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins, including heat shock proteins Hsp90 and Hsp70.[4][15] The binding of hydrocortisone causes a conformational change, leading to the dissociation of these chaperone proteins.[10][17]

-

Nuclear Translocation: The activated hydrocortisone-GR complex translocates from the cytoplasm into the nucleus through the nuclear pore complex.[17][18][19]

-

Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5][6][20] This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory ones.[15][20]

References

- 1. hydrocortisone (systemic) [glowm.com]

- 2. Hydrocortisone - Wikipedia [en.wikipedia.org]

- 3. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Hydrocortone? [synapse.patsnap.com]

- 6. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]

- 7. IL301352A - Aqueous pharmaceutical formulation of hydrocortisone sodium phosphate and monothioglycerol - Google Patents [patents.google.com]

- 8. Glucocorticoids-based prodrug design: Current strategies and research progress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. drugfuture.com [drugfuture.com]

- 13. Corticosteroid Conversion Calculator - ClinCalc.com [clincalc.com]

- 14. Kinetics of hydrocortisone sodium phosphate penetration into the human aqueous humor after topical application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. youtube.com [youtube.com]

- 18. mcb.uconn.edu [mcb.uconn.edu]

- 19. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Journey of a Potent Anti-Inflammatory: A Technical Guide to the Pharmacodynamics of Hydrocortisone Phosphate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacodynamics of hydrocortisone (B1673445) phosphate (B84403), a synthetic corticosteroid widely utilized for its potent anti-inflammatory and immunosuppressive effects. Through a detailed examination of its mechanism of action, this document provides a comprehensive overview for researchers and professionals in drug development. We will delve into its cellular interactions, signaling pathways, and the experimental protocols used to elucidate its effects in in vitro systems.

Mechanism of Action: A Symphony of Cellular Events

Hydrocortisone, the active form of hydrocortisone phosphate, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that resides in the cytoplasm in an inactive state. Upon binding, the hydrocortisone-GR complex undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus.[1][2] Once in the nucleus, this complex modulates gene expression through two primary mechanisms:

-

Transactivation: The hydrocortisone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][2] This binding event typically upregulates the transcription of anti-inflammatory genes.

-

Transrepression: The complex can also inhibit the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB), which are pivotal in the inflammatory response.[3][4] This interference leads to the downregulation of pro-inflammatory genes, including those encoding cytokines and chemokines.[1][3]

The culmination of these events is a potent suppression of the inflammatory cascade, a hallmark of hydrocortisone's therapeutic efficacy.

Quantitative Analysis of Hydrocortisone's In Vitro Effects

The potency and efficacy of hydrocortisone have been quantified in various cell culture models. The following tables summarize key quantitative data, providing a comparative overview of its activity.

Table 1: Cytotoxicity of Hydrocortisone in Human Cell Lines

| Cell Line | Assay | Endpoint | IC50 (mM) | Exposure Time |

| HEK293 (kidney epithelial) | MTT Assay | Cell Viability | 12 ± 0.6 | 48 hours[5][6] |

| MDA-MB-231 (breast adenocarcinoma) | MTT Assay | Cell Viability | 2.11 ± 0.05 | 48 hours[5][6] |

| MCF-7 (breast adenocarcinoma) | MTT Assay | Cell Viability | 2.73 ± 0.128 | 48 hours[5][6] |

Table 2: Potency of Hydrocortisone in Modulating Immune Responses

| Cell Type | Assay | Endpoint | IC50 / EC50 | Notes |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Radioimmunoassay | Inhibition of LPS-stimulated IL-6 production | 10⁻⁶ M to 10⁻⁴ M | Wide variation in response among individuals.[7][8] |

| Human Lymphocytes | Lymphocyte Transformation Assay | Inhibition of phytohemagglutinin stimulation | - | Relative potency of 1.00 compared to prednisolone (B192156) (2.43) and dexamethasone (B1670325) (24.7).[9] |

| HEp-2 (laryngeal carcinoma) | MTT Assay | Mitochondrial Activity | Significant increase at 0.5 and 1.0 µM | A reduction in mitochondrial activity was observed at 2.5 µM after 24 hours.[10] |

| GR-UAS-bla HEK 293T cells | Beta-lactamase reporter assay | Agonist activity | EC50 = 44 nM | [11] |

Table 3: Relative Anti-Inflammatory Potency of Corticosteroids

| Corticosteroid | Relative Anti-inflammatory Potency |

| Hydrocortisone | 1[12] |

| Prednisolone | 4[12] |

| Dexamethasone | 40[12] |

Key Experimental Protocols in Detail

The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of hydrocortisone in cell culture.

Glucocorticoid Receptor (GR) Transactivation Assay (Luciferase Reporter)

This assay quantifies the ability of hydrocortisone to activate the GR and induce the expression of a reporter gene, typically luciferase, under the control of GREs.

Materials:

-

Mammalian cell line (e.g., A549, HEK293)

-

Expression vector for human GR (if the cell line has low endogenous expression)

-

Reporter plasmid containing GREs upstream of a luciferase gene (e.g., pGRE-Luc)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Luciferase assay substrate

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24-48 hours to allow for expression of the transfected plasmids.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the treated cells for a specified period (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add lysis buffer to each well.

-

Luminometry: Transfer the cell lysate to a luminometer plate and add the luciferase assay substrate. Measure the luminescence, which is proportional to the level of GR activation.[1][13][14]

NF-κB Nuclear Translocation Assay

This assay assesses the inhibitory effect of hydrocortisone on the translocation of NF-κB from the cytoplasm to the nucleus, a key step in its activation.

Materials:

-

Monocytes or other suitable cell line

-

Lipopolysaccharide (LPS) or other NF-κB activator

-

This compound

-

Fixation and permeabilization buffers

-

Primary antibody against an NF-κB subunit (e.g., p65)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Cell Culture and Treatment: Culture monocytes and treat with this compound for a specified pre-incubation period.

-

Stimulation: Stimulate the cells with an NF-κB activator like LPS.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes to allow antibody entry.

-

Immunostaining: Incubate the cells with a primary antibody targeting an NF-κB subunit, followed by incubation with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a fluorescent nuclear dye.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the NF-κB antibody stain within the nucleus compared to the cytoplasm.[15][16][17]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of hydrocortisone on cell proliferation and viability.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired exposure time (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][6]

Visualizing the Pharmacodynamic Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key signaling pathways and experimental workflows involved in the pharmacodynamics of hydrocortisone.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 | springermedizin.de [springermedizin.de]

- 6. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of hydrocortisone on interleukin-6 production in human ,peripheral blood rnononuclear ceils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro determination of relative corticosteroid potency [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Hydrocortisone - Wikipedia [en.wikipedia.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Hydrocortisone Phosphate: An In-depth Analysis of its Effects on Immune Cell Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone (B1673445), a synthetic glucocorticoid mirroring the activity of endogenous cortisol, is a cornerstone of anti-inflammatory and immunosuppressive therapy.[1][2] Its phosphate (B84403) ester, hydrocortisone phosphate, is a soluble prodrug rapidly converted to active hydrocortisone in vivo. This technical guide provides a detailed examination of the molecular mechanisms and cellular consequences of hydrocortisone on the function of key immune cells. We will explore the core signaling pathways, present quantitative data on its inhibitory effects, detail common experimental protocols for assessing its activity, and provide visual representations of these complex interactions to support research and development efforts.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

Hydrocortisone exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily.[3][4] As a lipophilic molecule, hydrocortisone freely diffuses across the cell membrane to initiate this interaction.[5]

The Classical Genomic Pathway:

-

Ligand Binding: In its inactive state, the GR resides in the cytoplasm within a multiprotein complex including heat shock proteins (HSPs). Hydrocortisone binding displaces these chaperones, inducing a conformational change in the GR.[3]

-

Nuclear Translocation: The activated hydrocortisone-GR complex translocates into the nucleus.[6][7]

-

Gene Regulation: Once in the nucleus, the GR complex acts as a ligand-dependent transcription factor, influencing gene expression through two primary mechanisms:

-

Transactivation: GR homodimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[6][8] This typically upregulates the transcription of anti-inflammatory proteins like annexin-1 (lipocortin-1), which inhibits phospholipase A2 and subsequently blocks the production of prostaglandins (B1171923) and leukotrienes.[6]

-

Transrepression: The GR monomer can interfere with the activity of other key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][8] This "tethering" mechanism does not require direct DNA binding by the GR but effectively blocks the transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][8]

-

This dual action of upregulating anti-inflammatory genes while repressing pro-inflammatory ones is central to hydrocortisone's potent immunomodulatory effects.

Effects on Specific Immune Cells

Hydrocortisone impacts virtually all cells of the innate and adaptive immune systems, leading to a broad suppression of the immune response.

T Lymphocytes

T cells are major targets of glucocorticoids. Hydrocortisone inhibits T cell proliferation and activation by reducing the production of key cytokines.[9]

-

Cytokine Inhibition: It potently suppresses the transcription of genes for Interleukin-2 (B1167480) (IL-2), the primary T-cell growth factor, rendering T-cells unable to proliferate clonally in response to antigen.[6][10][11] It also inhibits the production of Th1-associated cytokines like IFN-γ and TNF-α.[9]

-

Apoptosis: Glucocorticoids can induce apoptosis (programmed cell death) in immature T cells and certain subsets of mature T cells.[12]

-

Population Shift: Administration of hydrocortisone causes a rapid and transient decrease in the number of circulating T lymphocytes, with a nadir at 4-8 hours, followed by a rebound above baseline at 24 hours.[13][14]

B Lymphocytes

The effects on B cells are complex and can be both inhibitory and, in some contexts, stimulatory.

-

Inhibition of Activation: Hydrocortisone can inhibit the early stages of B cell activation, preventing cell enlargement and expression of activation markers following B-cell receptor (BCR) stimulation.[15] It also suppresses humoral immunity by causing B cells to express lower amounts of IL-2 and its receptors.[6]

-

Reduced Immunoglobulins: By impairing BCR signaling and reducing transcriptional output from immunoglobulin loci, glucocorticoids can lead to decreased antibody synthesis.[6][16]

-

Context-Dependent Enhancement: In contrast, some studies have shown that at physiological concentrations, hydrocortisone can enhance antibody production in vitro, particularly when T cells are present.[17][18]

Myeloid Cells (Macrophages and Neutrophils)

Hydrocortisone significantly modulates the function of innate immune cells.

-

Macrophages: It inhibits the recruitment of monocytes to sites of inflammation and reduces their differentiation into macrophages.[19] In mature macrophages, it suppresses the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and reduces their capacity for phagocytosis and antigen presentation.[1][20]

-

Neutrophils: While glucocorticoids are broadly anti-inflammatory, they paradoxically increase the number of circulating neutrophils.[21] This is attributed to an inhibition of neutrophil apoptosis, prolonging their lifespan, and a decrease in their migration out of the bloodstream into tissues.[22] However, their inflammatory functions, such as the release of mediators, are suppressed.[6]

Quantitative Data on Immune Suppression

The inhibitory effects of hydrocortisone are dose-dependent. The following tables summarize quantitative data from various studies.

Table 1: Inhibition of Lymphocyte Proliferation

| Cell Type | Stimulant | Hydrocortisone IC50 | Patient Group | Reference |

|---|---|---|---|---|

| PBMCs | Phytohemagglutinin (PHA) | 7 x 10-8 M | Steroid-Sensitive Asthmatics | [23] |

| PBMCs | Phytohemagglutinin (PHA) | > 10-6 M | Steroid-Resistant Asthmatics | [23] |

| T Cell Clones | Influenza A Virus | 10-9 to 10-6 M (Inhibitory Range) | Healthy |[10] |

IC50: The concentration of a drug that gives half-maximal response. PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Inhibition of Cytokine Production

| Cell Type | Stimulant | Cytokine | Hydrocortisone Concentration | % Inhibition / Effect | Reference |

|---|---|---|---|---|---|

| PBMCs | Lipopolysaccharide (LPS) | IL-6 | 10-6 M | ~50% (in sensitive subjects) | [24] |

| PBMCs | Lipopolysaccharide (LPS) | IL-6 | 10-4 M | ~50% (in resistant subjects) | [24] |

| Whole Blood | Bacterial/Viral/Fungal Antigens | IL-2 | 20-60 µg/dl | Significant Reduction | [25] |

| PBMCs | Phytohemagglutinin (PHA) | IL-4 | Not specified | Inhibition of protein & mRNA |[26] |

Key Experimental Protocols

Assessing the immunomodulatory effects of this compound involves a variety of in vitro assays.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key feature of an adaptive immune response.[27]

Methodology:

-

Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Hypaque density gradient centrifugation.[27]

-

Cell Culture: Cells are washed and resuspended in a complete culture medium. A known number of cells (e.g., 1x105 cells/well) are plated in a 96-well microtiter plate.[27]

-

Treatment and Stimulation: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1-2 hours). Subsequently, a mitogen (like Phytohemagglutinin, PHA) or a specific antigen is added to stimulate proliferation.[23][28] Control wells include cells with no treatment, cells with stimulus only, and cells with hydrocortisone only.

-

Incubation: The plate is incubated for a period of 3 to 6 days at 37°C in a humidified CO2 incubator.[27]

-

Proliferation Measurement:

-

[3H]-Thymidine Incorporation: For the final 18-24 hours of culture, [3H]-thymidine (a radioactive DNA precursor) is added to each well. Proliferating cells incorporate the radiolabel into their newly synthesized DNA.[29]

-

Harvesting & Scintillation Counting: Cells are harvested onto glass fiber filters. The radioactivity incorporated is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the degree of cell proliferation.

-

Alternative Methods: Non-radioactive methods like the MTT assay, which measures metabolic activity, can also be used.[28]

-

Cytokine Quantification Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used to quantify the concentration of specific cytokines (e.g., IL-2, IL-6, TNF-α) in culture supernatants.[30]

Methodology:

-

Sample Collection: Supernatants from the cell cultures described in the proliferation assay (or similar setups) are collected after a desired incubation period (e.g., 24, 48, or 72 hours).

-

Assay Principle (Sandwich ELISA):

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Blocking: Any unbound sites on the plate are blocked with an inert protein (e.g., bovine serum albumin) to prevent non-specific binding.

-

Incubation: The collected culture supernatants and a series of known standards are added to the wells. The cytokine, if present, binds to the capture antibody.

-

Detection: A second, biotin-labeled detection antibody (also specific for the cytokine) is added, binding to a different epitope on the captured cytokine.

-

Signal Generation: Streptavidin conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added, which binds to the biotin. A colorimetric substrate is then added. The HRP enzyme converts the substrate, producing a colored product.

-

-

Measurement: The optical density (absorbance) of each well is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve generated from the known standards.[30]

Conclusion

This compound exerts potent and broad-ranging effects on the immune system. Its primary mechanism involves the modulation of gene transcription via the glucocorticoid receptor, leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory factors. This results in the functional inhibition of T cells, B cells, and myeloid cells, manifesting as reduced proliferation, altered cytokine profiles, and decreased inflammatory responses. A thorough understanding of these cell-specific effects and the quantitative dose-response relationships is critical for the development of targeted immunomodulatory therapies and for optimizing the clinical use of this vital medication.

References

- 1. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]

- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 8. Immune regulation by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cortisol - Wikipedia [en.wikipedia.org]

- 10. The differential effects of hydrocortisone on activation and tolerance induction in human T lymphocyte clones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrocortisone abrogates proliferation of T cells in autologous mixed lymphocyte reaction by rendering the interleukin-2 Producer T cells unresponsive to interleukin-1 and unable to synthesize the T-cell growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]

- 13. droracle.ai [droracle.ai]

- 14. Effects of Systemically Administered Hydrocortisone on the Human Immunome: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 15. Selective suppressive effects of glucocorticoids on the early events in the human B cell activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Activation of human B lymphocytes. IV. Regulatory effects of corticosteroids on the triggering signal in the plaque-forming cell response of human peripheral blood B lymphocytes to polyclonal activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of hydrocortisone on the macrophage content, growth and metastasis of transplanted murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Macrophages and neutrophils are the targets for immune suppression by glucocorticoids in contact allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Differential effect of hydrocortisone on eosinophil and neutrophil proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Molecular Mechanisms of Glucocorticoids-Mediated Neutrophil Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of glucocorticoids on lymphocyte activation in patients with steroid-sensitive and steroid-resistant asthma [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of hydrocortisone on interleukin-6 production in human ,peripheral blood rnononuclear ceils - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Hydrocortisone inhibition of human interleukin-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. hanc.info [hanc.info]

- 28. Glucocorticoids regulate the proliferation of T cells via miRNA-155 in septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Lab13 [science.umd.edu]

- 30. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hydrocortisone Phosphate in Tissue Development Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445), a potent glucocorticoid, plays a pivotal role in orchestrating a myriad of physiological processes essential for life, including metabolism, immune response, and cardiovascular function.[1][2] In the context of tissue development, both endogenously produced and exogenously administered hydrocortisone exert profound effects on cellular differentiation, proliferation, and maturation.[3][4] This technical guide provides an in-depth exploration of the role of hydrocortisone phosphate (B84403), a common synthetic salt of hydrocortisone, in various tissue development models. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, experimental applications, and the quantitative effects observed in vitro and in vivo.

Hydrocortisone's influence on tissue development is multifaceted, with effects that can be both beneficial and detrimental depending on the dosage, timing, and the specific tissue microenvironment.[5][6] It is widely utilized in tissue engineering and organoid culture to promote the maturation of various tissues, including the intestine, lung, and skin.[7][8][9] Conversely, prenatal exposure to excess glucocorticoids can lead to adverse developmental outcomes, highlighting the critical importance of understanding its precise regulatory functions.[3][6]

This guide will delve into the molecular mechanisms underpinning hydrocortisone's actions, summarize key quantitative data from published studies, provide detailed experimental protocols for its use in tissue development models, and present visual representations of relevant signaling pathways and experimental workflows.

Mechanism of Action

Hydrocortisone exerts its biological effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2] The signaling cascade is initiated when hydrocortisone, a lipophilic molecule, diffuses across the cell membrane and binds to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex. The activated hydrocortisone-GR complex then translocates to the nucleus.[1][2]

Within the nucleus, the complex acts as a ligand-dependent transcription factor. It binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[2] This interaction can either activate or repress gene transcription, leading to a wide array of cellular responses. The anti-inflammatory effects of hydrocortisone, for instance, are mediated in part by the inhibition of pro-inflammatory transcription factors like NF-kappa B and the suppression of genes encoding cytokines such as IL-1, IL-2, and TNF-alpha.[2][10]

Furthermore, hydrocortisone can influence cellular processes by inducing the synthesis of specific proteins. A key example is the induction of lipocortin-1 (annexin-1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]

Quantitative Data Presentation

The following tables summarize the quantitative effects of hydrocortisone across various tissue development models, providing a comparative overview of concentrations, observed effects, and relevant model systems.

Table 1: Effects of Hydrocortisone on Organoid and Cell Culture Models

| Tissue/Cell Type | Model System | Hydrocortisone Concentration | Observed Effects |

| Human Articular Chondrocytes | 2D Cell Culture | 0.05, 0.20, 1.0 µg/mL | Increased expression of IGFR1, IL1RII, and extracellular matrix components (aggrecan, type II collagen, fibronectin); decreased IL1α/β and IL1RI.[11] |

| Human Retinal Capillary Endothelial Cells | 2D Cell Culture | 0.8 µM | Induced expression of fibronectin and type IV collagen.[12] |

| Human Fetal Small Intestine | Organ Culture | 25 and 50 ng/mL | Increased lactase and alkaline phosphatase activities.[13] |

| Human Fetal Small Intestine | Organ Culture | 50 ng/mL | Increased DNA synthesis and epithelial cell labeling index.[13] |

| Human Fallopian Epithelial Cells | Cell Line (OE-E6/E7) | 100 nM (at 48h) | Upregulation of tight junction genes (ZO-1, Claudin 3, Claudin 4, Desmoglein, E-cadherin).[14] |

| Human Dermal Fibroblasts | Self-assembled dermal equivalent | Low concentrations | Enhanced hyaluronate synthesis.[15] |

| Human Dermal Fibroblasts | Self-assembled dermal equivalent | High concentrations (200 µg/mL) | Inhibition of hyaluronate synthesis.[15] |

| Mouse Embryonic Stem Cell-derived Definitive Endoderm | 3D Culture | Not specified | Promoted differentiation towards lung alveolar epithelial cells.[9] |

Table 2: Gene Expression Changes Induced by Hydrocortisone in Tissue Models

| Tissue/Cell Type | Model System | Key Genes/Pathways Affected | Direction of Change |

| Immature Human Enterocytes (H4 cells) | 2D Cell Culture | Genes involved in metabolism, cell cycle, cell-cell/cell-matrix communication, cell polarity, and tight junction formation. | Both up- and down-regulation observed.[16][17] |

| Human Fallopian Epithelial Cells | Cell Line (OE-E6/E7) | ZO-1, Claudin 3, Claudin 4, Desmoglein, E-cadherin | Upregulated at 100 nM after 48h.[14] |

| Human Retinal Capillary Endothelial Cells | 2D Cell Culture | ANKRD1, CYR61, CTGF (YAP target genes) | Upregulated.[12] |

| Severe Burn Injury Patients | Whole Blood | Genes related to growth, development, and quantity of leukocytes. | Downregulated.[18] |

Experimental Protocols

Protocol 1: Preparation of Hydrocortisone Stock Solution for Cell Culture

Materials:

-

Hydrocortisone phosphate powder

-

Sterile phosphate-buffered saline (PBS) or Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile culture medium

-

0.22 µm syringe filter

-

Sterile conical tubes and microcentrifuge tubes

Procedure:

-

Dissolution: To prepare a stock solution, dissolve the this compound powder in a small volume of sterile PBS or DMSO. For instance, to make a 1 mg/mL stock in PBS, dissolve 10 mg of this compound in 10 mL of PBS. For a 10 mM stock solution in DMSO, dissolve the appropriate amount of powder in DMSO.[7]

-

Dilution: Further dilute the dissolved hydrocortisone in sterile culture medium to achieve the final desired stock concentration.[7]

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.[7]

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C. Thawed aliquots should not be refrozen.[7]

Protocol 2: Application of Hydrocortisone in Organoid Culture

Materials:

-

Prepared organoid basal medium (specific to the organoid type)

-

Hydrocortisone stock solution (from Protocol 1)

-

Sterile pipettes and tips

Procedure:

-

Thawing of Stock Solution: Thaw an aliquot of the hydrocortisone stock solution at room temperature.[7]

-

Dilution into Culture Medium: Calculate the required volume of the stock solution to achieve the desired final concentration in the organoid culture medium. For example, to achieve a final concentration of 1 µg/mL in 50 mL of medium, add 50 µL of a 1 mg/mL stock solution.

-

Medium Exchange: Add the hydrocortisone-supplemented medium to the organoid cultures as per the specific protocol for the organoid type. The frequency of medium changes will vary depending on the organoid model.

Protocol 3: Analysis of Gene Expression Changes using qPCR

Materials:

-

Control and hydrocortisone-treated cells/tissues

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from both control and hydrocortisone-treated samples using a commercially available RNA extraction kit, following the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the genes of interest, and a qPCR master mix. Include a housekeeping gene for normalization.[17]

-

Data Analysis: Calculate the relative gene expression changes in the hydrocortisone-treated samples compared to the control samples using the ΔΔCt method.[17]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Experimental Workflow for Studying Hydrocortisone Effects.

Conclusion